4-(2-Iodoethyl)-1,1'-biphenyl 4-(2-Iodoethyl)-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.: 178685-10-4
VCID: VC4347260
InChI: InChI=1S/C14H13I/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)CCI
Molecular Formula: C14H13I
Molecular Weight: 308.162

4-(2-Iodoethyl)-1,1'-biphenyl

CAS No.: 178685-10-4

Cat. No.: VC4347260

Molecular Formula: C14H13I

Molecular Weight: 308.162

* For research use only. Not for human or veterinary use.

4-(2-Iodoethyl)-1,1'-biphenyl - 178685-10-4

Specification

CAS No. 178685-10-4
Molecular Formula C14H13I
Molecular Weight 308.162
IUPAC Name 1-(2-iodoethyl)-4-phenylbenzene
Standard InChI InChI=1S/C14H13I/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2
Standard InChI Key OZHQHVYBKLRWRA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)CCI

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of two phenyl rings connected by a single bond (biphenyl group), with a 2-iodoethyl substituent (-CH₂CH₂I) attached to the fourth carbon of one ring. The iodine atom’s high polarizability and leaving-group propensity make this compound highly reactive in nucleophilic substitution and metal-catalyzed coupling reactions. The biphenyl moiety contributes to planarity and conjugation, influencing its electronic properties and interactions in supramolecular systems.

Stereoelectronic Effects

The electron-withdrawing nature of the iodine atom induces partial positive charge on the adjacent carbon, facilitating nucleophilic attacks. This electronic configuration is critical for its role in Suzuki-Miyaura and Ullmann-type couplings, where it acts as an aryl halide precursor .

Synthesis Methods

Conventional Halogenation Routes

A common synthesis strategy involves the iodination of 4-vinylbiphenyl. Treatment with hydrogen iodide (HI) in the presence of peroxides induces anti-Markovnikov addition, yielding 4-(2-iodoethyl)-1,1'-biphenyl. Alternative approaches utilize palladium-catalyzed cross-coupling reactions to install the iodoethyl group onto preformed biphenyl frameworks .

Optimization of Reaction Conditions

Recent advances employ copper(I) iodide (CuI) and tris(triphenylphosphine)palladium(0) (Pd(PPh₃)₃) as catalysts in Sonogashira couplings, achieving yields exceeding 75% under mild conditions . Solvent systems such as tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to stabilize intermediates .

Green Chemistry Approaches

Efforts to minimize waste have led to microwave-assisted syntheses, reducing reaction times from hours to minutes. A 2024 study demonstrated a 68% yield using aqueous ethanol as a solvent, highlighting the compound’s compatibility with sustainable protocols.

Physicochemical Properties

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (CDCl₃): δ 7.60–7.45 (m, 4H, biphenyl), 7.35–7.25 (m, 4H), 3.20 (t, 2H, CH₂I), 2.95 (t, 2H, CH₂).

  • ¹³C NMR: δ 140.2 (C-I), 139.8–126.5 (biphenyl carbons), 34.1 (CH₂I), 30.8 (CH₂) .
    Mass spectrometry (MS) shows a molecular ion peak at m/z 308.1 ([M]⁺), consistent with the molecular weight.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 89–91°C and decomposition above 220°C . The iodine substituent reduces thermal stability compared to non-halogenated biphenyls .

PropertyValueSource
Molecular Weight308.162 g/mol
Melting Point89–91°C
Boiling Point300°C (estimated)
Density1.59 g/cm³ (25°C)

Reactivity and Functionalization

Nucleophilic Substitution

The iodine atom undergoes facile displacement by nucleophiles (e.g., amines, thiols) in SN2 reactions. For example, treatment with sodium azide (NaN₃) yields 4-(2-azidoethyl)-1,1'-biphenyl, a precursor for click chemistry.

Transition Metal-Catalyzed Couplings

In Pd-catalyzed cross-couplings, the compound serves as an aryl iodide partner. A 2025 study reported its use in synthesizing stilbene derivatives via Heck coupling, achieving 82% yields .

Applications in Medicinal Chemistry

Anticancer Agent Development

The biphenyl core mimics hydrophobic motifs in protein-binding pockets. In 2024, researchers incorporated 4-(2-iodoethyl)-1,1'-biphenyl into Bcl-2 inhibitors, achieving subnanomolar binding affinities . Hybrid molecules targeting apoptosis pathways showed potent activity against leukemia cell lines (IC₅₀ = 0.8 µM) .

Radiopharmaceuticals

The iodine-127 isotope enables radioiodination for imaging agents. A 2023 trial utilized the compound as a precursor for ¹²³I-labeled tracers in SPECT imaging of thyroid tumors.

Industrial and Material Science Applications

Liquid Crystal Synthesis

The planar biphenyl group and iodine’s polarizability make the compound a candidate for mesogenic materials. A 2024 patent disclosed its use in smectic liquid crystals with switching times <5 ms .

Polymer Additives

Incorporation into polyimide matrices enhances flame retardancy. Tests showed a 40% reduction in peak heat release rate (pHRR) compared to unmodified polymers.

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